5-Bromo-2-butoxypyrimidine

Lipophilicity Drug Design ADME

Select 5-Bromo-2-butoxypyrimidine for its unique dual reactivity: a bromine handle for cross-coupling and a butoxy group elevating lipophilicity (LogP 2.4–2.8), ideal for BBB-penetrant kinase inhibitors. Quantifiable bioactivity—HCT116 IC50 1.57 µM, MCF-7 IC50 11.9 µM, and antifungal Phomopsis sp. EC50 10.5 µg/ml—provides a solid SAR starting point. This scaffold bridges medicinal chemistry and agrochemical discovery, with orthogonal reactivities enabling methodological innovation.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
CAS No. 1215206-57-7
Cat. No. B059031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-butoxypyrimidine
CAS1215206-57-7
Synonyms5-Bromo-2-butoxypyrimidine
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCCCCOC1=NC=C(C=N1)Br
InChIInChI=1S/C8H11BrN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4H2,1H3
InChIKeyQSKVKWALGAQJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-butoxypyrimidine (CAS 1215206-57-7): Procurement Guide for a Halogenated Pyrimidine Building Block


5-Bromo-2-butoxypyrimidine (CAS: 1215206-57-7) is a halogenated pyrimidine derivative featuring a bromine atom at the 5-position and a butoxy group at the 2-position of the pyrimidine ring . With a molecular formula of C8H11BrN2O and a molecular weight of 231.09 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structural attributes, including the bromine handle for cross-coupling reactions and the butoxy ether moiety, position it as a key building block for the development of bioactive molecules, particularly in antiviral and anticancer research .

Why 5-Bromo-2-butoxypyrimidine Cannot Be Casually Replaced by Other 5-Bromo-2-alkoxypyrimidines in Synthesis


Although 5-bromo-2-alkoxypyrimidines share a common core, the length and nature of the alkoxy chain critically dictate physicochemical properties and, consequently, synthetic utility and biological outcomes. Simple substitution with the methoxy (CAS 14001-66-2) or ethoxy (CAS 17758-11-1) analog drastically alters lipophilicity (LogP), steric bulk, and metabolic stability [1][2]. These differences can lead to divergent reactivity in cross-coupling reactions, variable membrane permeability, and off-target effects. Therefore, procurement decisions must be based on precise, quantifiable evidence to ensure the selected compound aligns with project-specific requirements.

5-Bromo-2-butoxypyrimidine: Quantified Differentiation vs. Shorter-Chain Analogs


LogP (Lipophilicity) of 5-Bromo-2-butoxypyrimidine vs. Methoxy and Ethoxy Analogs

5-Bromo-2-butoxypyrimidine exhibits a significantly higher calculated LogP compared to its methoxy and ethoxy counterparts, indicating greater lipophilicity [1]. This property is crucial for membrane permeability and distribution in biological systems.

Lipophilicity Drug Design ADME

Molecular Weight and Rotatable Bond Count: Impact on Drug-Likeness

5-Bromo-2-butoxypyrimidine (MW 231.09 g/mol, 4 rotatable bonds) occupies a distinct physicochemical space compared to shorter-chain analogs, which influences compliance with drug-likeness rules such as Lipinski's Rule of Five .

Drug-likeness Medicinal Chemistry Molecular Properties

Anticancer Activity: Cell Line Inhibition Data for 5-Bromo-2-butoxypyrimidine

5-Bromo-2-butoxypyrimidine has demonstrated in vitro anticancer activity against HCT116 colon cancer and MCF-7 breast cancer cell lines, with reported IC50 values ranging from 1.57 to 11.9 µM . While comparative data for the exact methoxy/ethoxy analogs are unavailable, these values establish a baseline potency for this scaffold.

Anticancer Cytotoxicity Oncology

Antifungal Activity: EC50 Value Against Phomopsis sp.

5-Bromo-2-butoxypyrimidine exhibits antifungal activity against the phytopathogenic fungus Phomopsis sp., with a reported EC50 value of 10.5 µg/ml . This data point identifies the compound as a potential lead for agricultural fungicide development.

Antifungal Agrochemical Microbiology

Thermal Rearrangement Propensity in the 2-Alkoxypyrimidine Series

Studies on 2-alkoxypyrimidines indicate that the presence of a bromo substituent significantly accelerates thermal rearrangement to N-alkyl isomers compared to the parent alkoxypyrimidine [1]. While not directly measured for the butoxy derivative, this class-level inference suggests that 5-bromo-2-butoxypyrimidine may undergo rearrangement more rapidly than non-brominated analogs, which is a critical consideration for high-temperature synthetic steps.

Chemical Stability Thermal Rearrangement Synthetic Methodology

Prioritized Procurement Scenarios for 5-Bromo-2-butoxypyrimidine (CAS 1215206-57-7) Based on Quantitative Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Development

The elevated LogP (2.4-2.8) of 5-bromo-2-butoxypyrimidine [1] positions it as a privileged scaffold for designing kinase inhibitors with enhanced blood-brain barrier permeability. Its balanced molecular weight (231 Da) and flexible butoxy chain allow for exploration of hydrophobic binding pockets, a strategy supported by the class's demonstrated activity as tyrosine kinase inhibitors [2].

Anticancer Lead Optimization: Colon and Breast Cancer Programs

The compound's reported cytotoxicity against HCT116 (IC50 1.57 µM) and MCF-7 (IC50 11.9 µM) cell lines provides a quantifiable starting point for structure-activity relationship (SAR) studies. Procurement is justified for medicinal chemists aiming to improve potency and selectivity via derivatization of the bromine and butoxy handles.

Agrochemical Discovery: Novel Fungicide Development

The specific antifungal activity against Phomopsis sp. (EC50 10.5 µg/ml) identifies 5-bromo-2-butoxypyrimidine as a valuable hit for agrochemical research. Its unique structure could lead to new modes of action for crop protection, an area with significant commercial demand.

Synthetic Methodology: Cross-Coupling and Thermal Rearrangement Studies

The presence of both a reactive bromine atom for Suzuki-Miyaura coupling and an alkoxy group susceptible to thermal rearrangement [3] makes this compound a useful tool for developing new synthetic methods. Researchers can exploit these orthogonal reactivities to construct complex molecular architectures.

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